molecular formula C16H15NO5 B7738945 Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate

Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate

Cat. No.: B7738945
M. Wt: 301.29 g/mol
InChI Key: FAKOKJBRBSMSSZ-UHFFFAOYSA-N
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Description

Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenyl group, an ethoxycarbonylamino group, and a hydroxybenzoate moiety

Properties

IUPAC Name

phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-21-16(20)17-11-8-9-13(14(18)10-11)15(19)22-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKOKJBRBSMSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate typically involves the esterification of 4-aminosalicylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of 4-(ethoxycarbonylamino)-2-hydroxybenzaldehyde.

    Reduction: Formation of 4-(ethoxycarbonylamino)-2-aminophenol.

    Substitution: Formation of 4-(ethoxycarbonylamino)-2-hydroxybenzoate derivatives with various substituents.

Scientific Research Applications

Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Phenyl 4-(ethoxycarbonylamino)-2-hydroxybenzoate can be compared with other phenolic esters such as:

    Phenyl 4-aminosalicylate: Similar structure but lacks the ethoxycarbonylamino group.

    Ethyl 4-hydroxybenzoate: Similar ester functionality but lacks the amino group.

    Phenyl 2-hydroxybenzoate: Similar phenolic structure but different substitution pattern.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

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